TOLUENE DIISOCYANATE

概要

説明

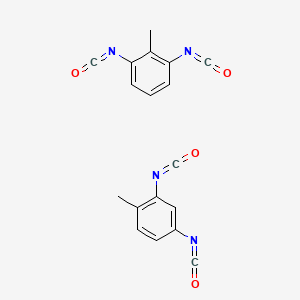

TOLUENE DIISOCYANATE is a complex chemical compound primarily used in the production of polyurethanes. This compound is known for its unique properties, making it valuable in various industrial applications. It is a polymer formed by the reaction of benzene, 1,3-diisocyanato-2-methyl- with 2,4-diisocyanato-1-methylbenzene .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzene, 1,3-diisocyanato-2-methyl-, polymer with 2,4-diisocyanato-1-methylbenzene involves the polymerization of benzene, 1,3-diisocyanato-2-methyl- and 2,4-diisocyanato-1-methylbenzene. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the desired polymer structure .

Industrial Production Methods

Industrial production of this polymer involves large-scale polymerization processes. The reaction is carried out in reactors designed to handle the exothermic nature of the polymerization. The process requires precise control of temperature, pressure, and the addition of catalysts to achieve high yields and consistent product quality .

化学反応の分析

Hydrolysis and Reaction with Water

TDI reacts exothermically with water, forming unstable carbamic acid intermediates that decompose into toluene diamine (TDA) and carbon dioxide . The reaction proceeds in stages:

-

Step 1 : One isocyanate group reacts with water to form a carbamic acid, releasing CO₂ and generating a primary amine.

-

Step 2 : The remaining isocyanate reacts with the amine to form a urea derivative.

-

Step 3 : Further hydrolysis of the urea yields TDA, though this step is kinetically unfavorable under ambient conditions .

Key Data :

-

Hydrolysis rates depend on temperature and pH, with faster degradation in acidic or alkaline conditions .

-

The reaction with water is 10,000 times slower than reactions with amines .

Reactions with Nucleophiles

TDI’s isocyanate groups react vigorously with nucleophiles containing active hydrogen atoms (e.g., -OH, -NH₂, -SH). The relative reactivity of common nucleophiles is summarized below:

| Nucleophile | Example | Relative Reactivity | Primary Product |

|---|---|---|---|

| Water | H₂O | 1 | Urea + CO₂ |

| Alcohols | R-OH | ~1 | Urethane |

| Amines | R-NH₂ | 50,000–500,000 | Substituted Urea |

| Thiols (as thiolate) | R-S⁻ | 10¹⁰ | Thiourethane |

Mechanistic Notes :

-

Amines exhibit exceptional reactivity due to direct nucleophilic attack on the electrophilic carbon in -N=C=O .

-

Thiolates react 10¹⁰ times faster than water, forming stable thiourethane bonds .

Polymerization and Urethane Formation

TDI’s primary industrial use involves reacting with polyols (e.g., diols, triols) to form polyurethanes. Key features include:

-

Step-Growth Polymerization : Each isocyanate reacts with a hydroxyl group, forming urethane (-NH-CO-O-) linkages .

-

Isomer Reactivity : The 4-position isocyanate in 2,4-TDI is ~4x more reactive than the 2-position, while 2,6-TDI’s symmetric structure results in uniform reactivity .

Kinetic Insight :

-

Excess phosgene in synthesis ensures complete conversion of TDA to TDI, minimizing residual amines .

Biological Interactions and Protein Adducts

TDI reacts with biological nucleophiles, contributing to its toxicity and sensitization potential:

-

Glutathione (GSH) Conjugation : TDI vapor reacts with GSH to form S-linked bis(GSH)-TDI conjugates, which can transcarbamoylate human albumin, altering its conformation .

-

Protein Binding : TDI forms stable adducts with lysine residues in proteins, creating neoantigens implicated in allergic asthma .

Experimental Findings :

-

GSH-TDI conjugates persist in vivo, acting as haptens that trigger immune responses .

-

Albumin adducts exhibit pH-dependent electrophoretic mobility changes, confirming structural modifications .

Environmental Degradation

In aquatic systems, TDI undergoes hydrolysis to form polyureas, with minimal TDA release due to competing urea formation .

Degradation Pathway :

科学的研究の応用

Key Applications

-

Polyurethane Foams

- Flexible Foams : TDI is a primary raw material for flexible polyurethane foams used in cushions, mattresses, and automotive seating. These foams provide comfort and support in various applications.

- Rigid Foams : It is also employed in rigid foam formulations for insulation purposes in buildings and refrigeration units.

-

Coatings and Adhesives

- TDI is essential in manufacturing polyurethane coatings that are applied to wood, metal, and other surfaces. These coatings offer excellent durability and resistance to environmental factors.

- Used as a hardener in adhesives, TDI enhances the bonding strength of materials in construction and manufacturing processes.

-

Elastomers

- The compound is utilized to produce polyurethane elastomers, which are rubber-like materials found in tires, seals, gaskets, and various consumer products like erasers and sporting goods.

-

Specialty Applications

- TDI is incorporated into paints and varnishes for its ability to improve adhesion and durability. It is particularly valued in automotive refinishing and industrial coatings.

- In the printing industry, TDI-based materials are used for making rollers and other components that require high wear resistance.

Data Table: Applications of Toluene Diisocyanate

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Flexible Polyurethane Foams | Cushions, mattresses, automotive seating | Comfort, durability |

| Rigid Foams | Insulation panels for buildings | Energy efficiency |

| Coatings | Wood finishes, automotive coatings | Enhanced durability and weather resistance |

| Adhesives | Construction adhesives | Strong bonding capabilities |

| Elastomers | Tires, seals, gaskets | Flexibility and resilience |

| Specialty Coatings | Industrial paints | Improved adhesion and chemical resistance |

Case Studies

-

Automotive Industry

A study highlighted the use of TDI-based polyurethane foams in vehicle interiors. The foam's lightweight nature contributes to fuel efficiency while providing comfort and safety features. Research indicates that vehicles utilizing TDI foams show improved crash performance due to enhanced energy absorption properties . -

Construction Sector

In a case study focusing on insulation materials, TDI was found to significantly improve thermal performance when used in rigid foam boards. The study concluded that buildings insulated with TDI-based materials demonstrated lower energy consumption compared to traditional insulation methods . -

Health Impact Studies

While TDI has numerous applications, its potential health risks have been documented through various studies. For instance, cases of occupational asthma linked to TDI exposure were reported among workers in polyurethane manufacturing facilities . These findings underscore the importance of implementing safety measures during handling and application.

作用機序

The mechanism of action of benzene, 1,3-diisocyanato-2-methyl-, polymer with 2,4-diisocyanato-1-methylbenzene involves its interaction with various molecular targets. The isocyanate groups in the polymer react with hydroxyl groups, leading to the formation of urethane linkages. This reaction is crucial in the production of polyurethanes, providing the polymer with its unique properties, such as flexibility, durability, and resistance to chemicals .

類似化合物との比較

Similar Compounds

- 2,6-Toluene diisocyanate (Benzene, 1,3-diisocyanato-2-methyl-)

- 2,4-Toluene diisocyanate (Benzene, 2,4-diisocyanato-1-methyl-)

- Toluene diisocyanate unspecified isomers (Benzene, 1,3-diisocyanatomethyl-)

Uniqueness

This compound is unique due to its specific polymer structure, which imparts distinct properties compared to other similar compounds. Its ability to form stable urethane linkages makes it particularly valuable in the production of high-performance polyurethanes .

特性

CAS番号 |

31370-61-3 |

|---|---|

分子式 |

C18H12N4O4 |

分子量 |

348.3 g/mol |

IUPAC名 |

1,3-diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene |

InChI |

InChI=1S/2C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;1-7-8(10-5-12)3-2-4-9(7)11-6-13/h2*2-4H,1H3 |

InChIキー |

LNKSOGFDOODVSP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N=C=O)N=C=O.CC1=C(C=CC=C1N=C=O)N=C=O |

正規SMILES |

CC1=C(C=C(C=C1)N=C=O)N=C=O.CC1=C(C=CC=C1N=C=O)N=C=O |

関連するCAS |

31370-61-3 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。